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Introduction

The SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, are pivotal

regulators of numerous cellular processes, including proliferation, survival, migration, and

angiogenesis. The proto-oncogene SRC, the first of its kind to be identified, is frequently

overexpressed or hyperactivated in a wide array of human cancers, such as breast, colon,

prostate, and pancreatic cancers.[1] Its central role in signal transduction for multiple oncogenic

pathways has made it a compelling therapeutic target.[1][2] However, the clinical success of

SRC inhibitors has been limited, partly due to the multi-kinase activity of existing drugs which

often target ABL kinase, leading to off-target effects and toxicity.[1][3][4]

This technical guide introduces eCF506 (also known as NXP900), a next-generation SRC

inhibitor with a novel mechanism of action, exceptional potency, and high selectivity.[2] eCF506
serves as a precision tool for researchers to investigate the specific biological functions of

SRC, overcoming the confounding variables associated with less selective inhibitors.

A Unique Mechanism of Action: The "Total SRC
Inhibitor"
Unlike traditional Type I kinase inhibitors (e.g., dasatinib, bosutinib) that bind to the active,

"open" conformation of SRC, eCF506 is a "conformation-selective" or Type 1.5 inhibitor.[5][6] It

uniquely targets and locks SRC in its native, inactive "closed" conformation.[1][3][7][8] This

distinct binding mode has two profound consequences:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b607266?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://www.dundee.ac.uk/events/discovery-preclinical-and-early-clinical-development-ecf506nxp900-first-total-src-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://institute-genetics-cancer.ed.ac.uk/news-and-events/news-2021/licensing-new-src-inhibitor
https://www.researchgate.net/publication/354036071_A_Conformation_Selective_Mode_of_Inhibiting_SRC_Improves_Drug_Efficacy_and_Tolerability
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.dundee.ac.uk/events/discovery-preclinical-and-early-clinical-development-ecf506nxp900-first-total-src-inhibitor
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e15133
https://aacrjournals.org/cancerres/article/84/6_Supplement/615/736499/Abstract-615-NXP900-a-novel-YES1-SRC-kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://institute-genetics-cancer.ed.ac.uk/news-and-events/news-2021/licensing-new-src-inhibitor
https://www.medchemexpress.com/eCF506.html
https://nuvectis.com/wp-content/uploads/In-vivo-studies-demonstrate-differences-in-target-inhibition-and-anticancer-efficacy-between-NXP900-and-dasatinib-in-ovarian-clear-cell-carcinoma-model.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of Catalytic Activity: By stabilizing the inactive state, eCF506 potently blocks the

kinase domain's ability to phosphorylate downstream substrates.[2][7]

Inhibition of Scaffolding Function: A key advantage of eCF506 is its ability to disrupt SRC's

non-enzymatic scaffolding functions.[1][2][3] By locking the kinase into a closed structure, the

SH2 and SH3 domains are not exposed for protein-protein interactions. This prevents the

formation of critical signaling complexes, most notably the SRC-Focal Adhesion Kinase

(FAK) complex, a key driver of cell migration and invasion.[1][3]

In stark contrast, Type I inhibitors that bind to the active conformation can paradoxically

promote or enhance the scaffolding function and the assembly of the SRC-FAK complex,

leading to unexpected signaling outcomes.[1][8] This makes eCF506 a "total SRC inhibitor,"

disabling both its enzymatic and structural roles.[2]
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Comparative Mechanism of eCF506 and Type I SRC Inhibitors.

Potency and Selectivity Profile
eCF506 demonstrates sub-nanomolar potency against SRC and exceptional selectivity across

the human kinome, most notably its differentiation from ABL kinase.[1][2] This high degree of

selectivity is critical for attributing observed biological effects directly to SRC inhibition.

Target
Inhibitory

Concentration (IC50)
Selectivity vs. ABL Reference

SRC (cell-free) < 0.5 nM >950-fold [7][9]

YES1 0.47 nM N/A [5][7]

ABL > 475 nM (calculated) 1x [7]

A kinome-wide screen of 340 wild-type protein kinases confirmed that at a concentration of 1

µmol/L, eCF506 exerted its strongest inhibitory effect on SRC, underscoring its high selectivity.

[1]

Cellular and In Vivo Activity
The unique mechanism of eCF506 translates to potent and specific effects in cellular and

preclinical models. It shows strong antiproliferative activity in various cancer cell lines,

particularly those reliant on SRC signaling, while exhibiting weaker effects on cells driven by

ABL, such as BCR-ABL-positive leukemia cell lines.[1]
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Cell Line (Cancer

Type)
Condition GI50 (nM) Reference

NCI-H2228 (Lung) ALK-sensitive 83 [6]

H2228-ALR (Lung) ALK-resistant 5.8 - 16 [6]

PC9 (Lung) EGFR-sensitive 605 [6]

PC9-OR (Lung) EGFR-resistant 826 - 4665 [6]

MDA-MB-231 (Breast) Triple-Negative Potent Activity [1][7]

MCF7 (Breast) ER+ Potent Activity [1][7]

In animal models, eCF506 demonstrates significant antitumor efficacy and improved tolerability

compared to other SRC/ABL inhibitors.[1][10]

Model Dose Key Outcome Reference

Syngeneic Murine

Breast Cancer

(MetBo2)

40 mg/kg, oral, daily

Increased antitumor

efficacy and

tolerability vs.

dasatinib.

[1][11]

Esophageal

Squamous Cancer

Xenograft (KYSE70)

Not specified

71% average

decrease in tumor

volume (vs. 472%

increase in control).

[5]

Ovarian Clear Cell

Carcinoma Xenograft

(TOV-21G)

20, 40, 80 mg/kg, oral,

daily

Dose-dependent

tumor growth

inhibition and

sustained SRC

pathway inhibition.

[8]

Key Experimental Protocols
The following protocols provide a framework for using eCF506 to probe SRC biology.
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Co-Immunoprecipitation of the SRC-FAK Complex
This assay is crucial for demonstrating eCF506's unique ability to disrupt SRC's scaffolding

function, a key differentiator from other inhibitors.
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Seed MDA-MB-231 cells

Treat cells for 6h
(e.g., 0.1 µM eCF506, Dasatinib, DMSO)

Lyse cells in
non-denaturing buffer

Incubate lysate overnight
with anti-SRC antibody-conjugated beads

Separate beads
using magnetic rack

Wash beads 3x to
remove non-specific binders

Elute protein complexes
from beads

Analyze eluate by Western Blot
(Probe for SRC and FAK)

Quantify SRC-FAK Interaction

 

Implant tumor cells
subcutaneously in mice

Monitor tumor growth until
average volume reaches ~0.1 cm³

Randomize mice into
treatment groups

Administer daily oral gavage:
- Vehicle (e.g., citrate buffer)
- eCF506 (e.g., 40 mg/kg)

Measure tumor volume and
body weight twice weekly

Continue treatment for a defined
period (e.g., 21-28 days)

Excise tumors at endpoint for
pharmacodynamic analysis (e.g., Western Blot)

Assess Antitumor Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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